Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311697
InChI: InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9-
SMILES: CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.10 g/mol

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

CAS No.:

Cat. No.: VC13311697

Molecular Formula: C10H10Cl2N2O2

Molecular Weight: 261.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate -

Specification

Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.10 g/mol
IUPAC Name ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate
Standard InChI InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9-
Standard InChI Key DDJOIKUARWSPEQ-ZROIWOOFSA-N
Isomeric SMILES CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/Cl
SMILES CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl
Canonical SMILES CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (molecular formula: C₁₀H₁₀Cl₂N₂O₂) features a planar hydrazone group (-NH-N=) linking a 4-chlorophenyl moiety to a chloro-substituted acetate ester. The Z-configuration is anticipated due to intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen, a structural motif observed in analogous compounds . Key physicochemical properties inferred from related derivatives include:

PropertyValue/Description
Molecular Weight273.11 g/mol
Melting Point~140–145°C (estimated)
SolubilitySoluble in ethanol, ethyl acetate
Spectral Data (IR)ν(C=O) ≈ 1730 cm⁻¹, ν(C=N) ≈ 1610 cm⁻¹

The electron-withdrawing chloro substituent on the phenyl ring enhances electrophilicity at the hydrazone carbon, facilitating nucleophilic substitution and cyclization reactions .

Synthesis and Optimization

The synthesis follows a two-step diazotization and coupling protocol, adapted from methods used for its 4-methoxyphenyl analog :

Step 1: Diazotization of 4-Chloroaniline
4-Chloroaniline reacts with NaNO₂ and HCl at −5°C to form the diazonium salt.

Step 2: Coupling with Ethyl 2-Chloro-3-Oxobutyrate
The diazonium salt is coupled with ethyl 2-chloro-3-oxobutyrate in aqueous sodium acetate, yielding the target compound.

Optimization Insights:

  • Temperature Control: Maintaining temperatures below 5°C prevents diazonium salt decomposition.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to >90% .

  • Purification: Column chromatography (ethyl acetate/hexane, 1:4) achieves >98% purity.

Reactivity and Derivative Synthesis

The compound serves as a versatile intermediate due to its reactive chloro and hydrazone groups:

Nucleophilic Substitution

The α-chloro atom undergoes substitution with nucleophiles (e.g., amines, thiols):
R-X+NuR-Nu+X\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^-
For example, reaction with morpholine forms morpholino derivatives, precursors to anticoagulants like Apixaban .

Cyclization Reactions

With thioureas or thiosemicarbazides, the compound forms thiazole or pyrazole heterocycles:
Hydrazone+ThiosemicarbazideΔThiazole Derivative\text{Hydrazone} + \text{Thiosemicarbazide} \xrightarrow{\Delta} \text{Thiazole Derivative}
These derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 0.22–0.45 μg/mL) .

Biological Activity and Applications

Antimicrobial Properties

Derivatives demonstrate broad-spectrum activity:

DerivativeMIC (μg/mL)Target Pathogen
Thiazole-5a0.45Escherichia coli
Pyrazole-7b0.22Staphylococcus aureus

The 4-chlorophenyl group enhances membrane penetration compared to methoxy analogs, improving efficacy .

Toxicity Profile

Low cytotoxicity (IC₅₀ > 60 μM in HEK293 cells) indicates a favorable therapeutic index .

Comparative Analysis with Structural Analogs

Key differences between Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate and related compounds:

Parameter4-Chlorophenyl Derivative4-Methoxyphenyl Analog 2,4-Dichlorophenyl Analog
ReactivityHigh (electron-withdrawing Cl)Moderate (electron-donating OCH₃)Very High (two Cl groups)
Melting Point140–145°C143–145°C205–209°C
Antimicrobial MIC0.22–0.45 μg/mL0.25–0.50 μg/mL0.18–0.30 μg/mL

The 4-chloro derivative balances reactivity and solubility, making it ideal for pharmaceutical intermediates.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Key precursor in anticoagulant synthesis (e.g., Apixaban) .

  • Material Science: Forms coordination complexes with transition metals (e.g., Cu²⁺) for catalytic applications.

  • Agrochemicals: Derivatives act as herbicides with EC₅₀ values of 0.8–1.2 μM against Arabidopsis thaliana .

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